molecular formula C11H14N2O2 B11897709 1-Methyl-2-phenylazetidin-2-yl carbamate

1-Methyl-2-phenylazetidin-2-yl carbamate

Cat. No.: B11897709
M. Wt: 206.24 g/mol
InChI Key: HQZUFDWGZDJBOF-UHFFFAOYSA-N
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Description

1-Methyl-2-phenylazetidin-2-yl carbamate is an organic compound that belongs to the class of carbamates Carbamates are widely recognized for their diverse applications in medicinal chemistry, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenylazetidin-2-yl carbamate can be synthesized through several methods. One common approach involves the reaction of 1-methyl-2-phenylazetidine with carbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-phenylazetidin-2-yl carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-2-phenylazetidin-2-yl carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of acetylcholinesterase.

    Medicine: Explored for its potential therapeutic properties, including its use as a prodrug to enhance the bioavailability of active pharmaceutical ingredients.

    Industry: Utilized in the production of pesticides and fungicides due to its carbamate structure

Mechanism of Action

The mechanism of action of 1-methyl-2-phenylazetidin-2-yl carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase by forming a stable carbamate-enzyme complex. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and subsequent physiological effects .

Comparison with Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Phenyl carbamate

Comparison: 1-Methyl-2-phenylazetidin-2-yl carbamate is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties. Compared to simpler carbamates like methyl carbamate and ethyl carbamate, this compound exhibits enhanced stability and specificity in its interactions with biological targets. The presence of the phenyl group also contributes to its increased lipophilicity and potential for crossing biological membranes .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

(1-methyl-2-phenylazetidin-2-yl) carbamate

InChI

InChI=1S/C11H14N2O2/c1-13-8-7-11(13,15-10(12)14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,12,14)

InChI Key

HQZUFDWGZDJBOF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC1(C2=CC=CC=C2)OC(=O)N

Origin of Product

United States

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